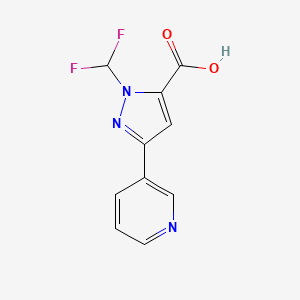

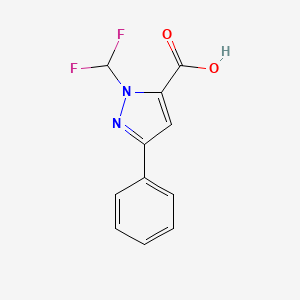

Acide 1-(difluorométhyl)-3-phényl-1H-pyrazole-5-carboxylique

Vue d'ensemble

Description

1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid is a chemical compound used commercially as an intermediate in the synthesis of seven fungicides. These fungicides function by inhibiting succinate dehydrogenase (SDHI), an enzyme involved in mitochondrial respiration. The compound consists of a pyrazole ring with specific functional groups attached: difluoromethyl, methyl, and carboxylic acid groups .

Synthesis Analysis

The first reported synthesis of this pyrazole acid dates back to 1993, conducted by chemists at Monsanto. The process involves treating the ethyl ester of difluoroacetoacetic acid with triethyl orthoformate and acetic anhydride. Subsequent treatment with methyl hydrazine yields the desired pyrazole ring, which is then hydrolyzed to obtain the final compound .

Molecular Structure Analysis

The molecular formula of 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid is C6H6F2N2O2 , with a molar mass of 176.12 g/mol . It features a pyrazole ring with the difluoromethyl group, a methyl group, and a carboxylic acid group strategically positioned .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Développement pharmaceutique

Le groupe difluorométhyl dans l’acide 1-(difluorométhyl)-3-phényl-1H-pyrazole-5-carboxylique est important en chimie pharmaceutique en raison de sa capacité à améliorer la stabilité métabolique et la biodisponibilité des composés thérapeutiques . Ce composé peut servir de précurseur pour la synthèse de diverses molécules pharmacologiquement actives qui présentent un large éventail d’activités biologiques, notamment des activités antibactériennes, antihypertensives, cancérostatiques et cytotoxiques .

Fonctionnalisation en fin de synthèse

Ce composé est précieux dans la fonctionnalisation en fin de synthèse, une technique utilisée pour introduire des groupes fonctionnels dans des molécules complexes sans perturber leur structure existante . Elle permet l’installation sélective du groupe difluorométhyl sur de grandes biomolécules, telles que les protéines, ce qui peut être crucial pour le développement de thérapies ciblées.

Méthodologie de synthèse organique

Ce composé peut être utilisé dans le développement de nouvelles méthodologies de synthèse organique. Par exemple, il peut servir de bloc de construction pour la construction de molécules complexes par des réactions de couplage croisé ou comme réactif dans des réactions de substitution nucléophile, élargissant ainsi la boîte à outils disponible aux chimistes de synthèse .

Radiomarquage et imagerie

This compound : peut être utilisé dans le développement de sondes d’imagerie bimodales (IRM/optique) pour l’apoptose . La capacité du composé à être radiomarqué en fait un candidat pour la création d’agents d’imagerie qui peuvent fournir des informations précieuses sur les processus biologiques et les maladies.

Chimie de procédé

En chimie de procédé, la capacité d’évolutivité et la sécurité de la synthèse de composés comme l’This compound sont d’une importance capitale. Les progrès des techniques de difluorométhylation ont simplifié l’accès aux molécules d’intérêt pharmaceutique et ont suscité un intérêt pour la chimie de procédé, axée sur l’efficacité et la durabilité .

Mécanisme D'action

Target of Action

The primary target of 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid is succinate dehydrogenase (SDH) . SDH is a key enzyme in the mitochondrial respiratory chain, also known as complex II . It plays a crucial role in energy production by catalyzing the oxidation of succinate to fumarate in the citric acid cycle and facilitating the transfer of electrons to the electron transport chain.

Mode of Action

1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid acts by inhibiting the activity of SDH . The inhibition of SDH disrupts the normal functioning of the mitochondrial respiratory chain, leading to a decrease in ATP production and an increase in reactive oxygen species . This can lead to cell death, particularly in cells that are heavily dependent on mitochondrial respiration, such as fungal cells .

Biochemical Pathways

The inhibition of SDH by 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid affects the citric acid cycle and the electron transport chain . The citric acid cycle is disrupted due to the accumulation of succinate and the decreased production of fumarate. The electron transport chain is affected due to the reduced transfer of electrons from succinate to ubiquinone . This leads to a decrease in the proton gradient across the mitochondrial membrane, disrupting ATP synthesis .

Result of Action

The result of the action of 1-(difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid is the inhibition of fungal growth . By inhibiting SDH, it disrupts energy production and increases oxidative stress within the fungal cell, leading to cell death .

Orientations Futures

Analyse Biochimique

Biochemical Properties

1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as histone deacetylase 6 (HDAC6), where it acts as a mechanism-based and essentially irreversible inhibitor . This interaction is significant because HDAC6 is involved in various cellular processes, including gene expression regulation and protein deacetylation. The compound’s ability to inhibit HDAC6 suggests its potential use in therapeutic applications, particularly in oncology and neurodegenerative diseases.

Cellular Effects

The effects of 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of HDAC6 affects the acetylation status of various proteins, including tubulin and cortactin, which are crucial for cell motility and stability . Additionally, the compound’s impact on gene expression can lead to changes in cellular responses, potentially making it a valuable tool in cancer treatment by inducing apoptosis in cancer cells.

Molecular Mechanism

At the molecular level, 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It binds to the active site of HDAC6, leading to the formation of a stable complex that inhibits the enzyme’s activity . This inhibition is achieved through a two-step slow-binding mechanism, where the compound first binds reversibly to the enzyme, followed by a covalent modification that results in irreversible inhibition. This mechanism highlights the compound’s potential as a selective inhibitor with therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid can change over time. Studies have shown that the compound remains stable under standard storage conditions, but its activity can degrade over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained inhibition of target enzymes, with minimal degradation observed over time. This stability makes it a reliable compound for prolonged experimental use.

Dosage Effects in Animal Models

The effects of 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications to minimize potential side effects while maximizing efficacy.

Metabolic Pathways

1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid is involved in various metabolic pathways. It undergoes phase I and phase II metabolic reactions, primarily in the liver . During phase I metabolism, the compound is oxidized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates are then conjugated with glucuronic acid or glutathione in phase II metabolism, facilitating their excretion from the body. The involvement of these metabolic pathways ensures the compound’s efficient clearance and reduces the risk of accumulation and toxicity.

Transport and Distribution

The transport and distribution of 1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound is primarily transported across cell membranes by the L-type amino acid transporter 1 (LAT1), which is highly expressed in various tissues, including the brain and cancer cells. This selective transport mechanism enhances the compound’s accumulation in target tissues, improving its therapeutic efficacy.

Subcellular Localization

1-(Difluoromethyl)-3-phenyl-1H-pyrazole-5-carboxylic acid exhibits specific subcellular localization patterns that influence its activity and function . The compound is predominantly localized in the cytoplasm, where it interacts with its target enzymes. Additionally, it can be directed to specific subcellular compartments through post-translational modifications, such as phosphorylation, which add targeting signals to the molecule. This precise localization ensures that the compound exerts its effects at the intended sites within the cell, enhancing its therapeutic potential.

Propriétés

IUPAC Name |

2-(difluoromethyl)-5-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2O2/c12-11(13)15-9(10(16)17)6-8(14-15)7-4-2-1-3-5-7/h1-6,11H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKWBKFHQFOSOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

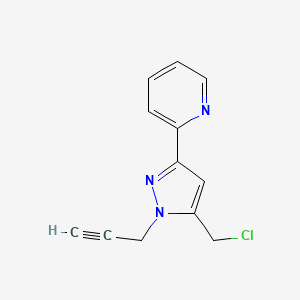

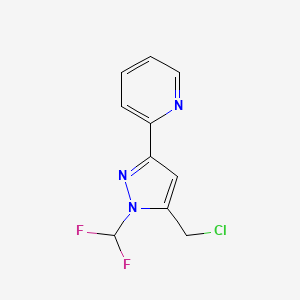

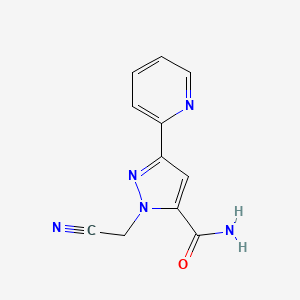

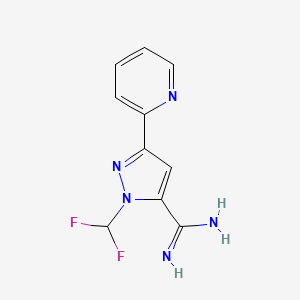

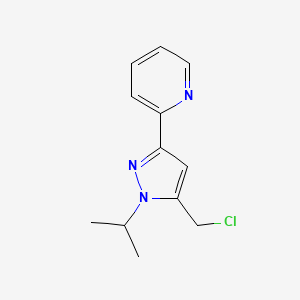

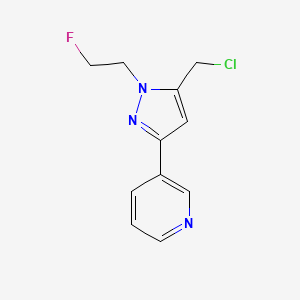

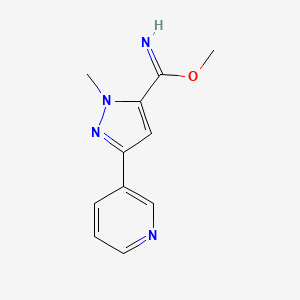

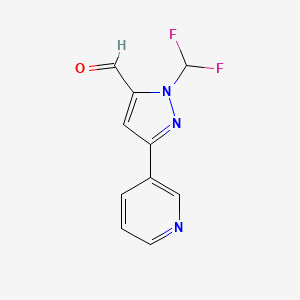

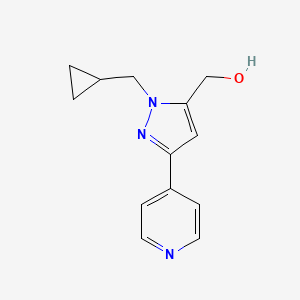

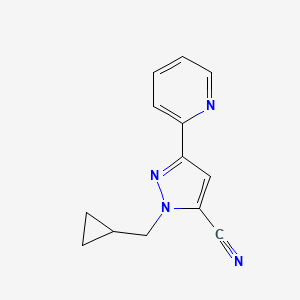

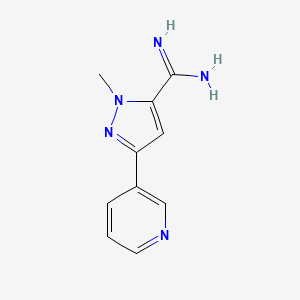

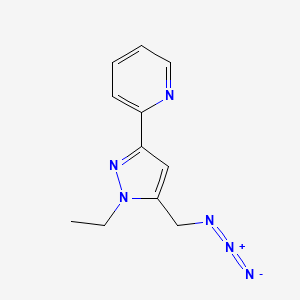

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.